Methyl (r)-3-amino-3-(4-bromothiophen-2-yl)propanoate

Chiral resolution Asymmetric synthesis Stereochemical SAR

In chiral β-amino acid research, racemic or enantiomeric impurities undermine stereochemical integrity, compromising peptide foldamer design and cross-coupling selectivity. Methyl (R)-3-amino-3-(4-bromothiophen-2-yl)propanoate (CAS 1213079-16-3) ensures defined (R)-configuration at the β-carbon. • Enantiopure (R)-isomer for reproducible β-peptide helical propensity • 4-Bromothiophene handle enables Suzuki-Miyaura late-stage diversification • Methyl ester protection supports orthogonal solution/solid-phase synthesis • Distinguished from (S)-enantiomer (CAS 1213676-86-8) and racemate (CAS 1038381-62-2)

Molecular Formula C8H10BrNO2S
Molecular Weight 264.14 g/mol
Cat. No. B13625817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (r)-3-amino-3-(4-bromothiophen-2-yl)propanoate
Molecular FormulaC8H10BrNO2S
Molecular Weight264.14 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C1=CC(=CS1)Br)N
InChIInChI=1S/C8H10BrNO2S/c1-12-8(11)3-6(10)7-2-5(9)4-13-7/h2,4,6H,3,10H2,1H3/t6-/m1/s1
InChIKeyNAVLCHCTGNRQJX-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (R)-3-Amino-3-(4-Bromothiophen-2-yl)Propanoate: Procurement Overview


Methyl (R)-3-amino-3-(4-bromothiophen-2-yl)propanoate (CAS 1213079-16-3) is a chiral β-amino acid ester featuring a 4-bromothiophen-2-yl substituent at the β-carbon and a methyl ester protection group. With molecular formula C₈H₁₀BrNO₂S and molecular weight 264.14 g/mol, this compound belongs to the halothienyl β-amino acid family, a class of versatile building blocks for heterocyclic chemistry and peptidomimetic synthesis [1]. The (R)-configuration at the β-amino carbon center is stereochemically defined, distinguishing it from the (S)-enantiomer (CAS 1213676-86-8) and the racemic mixture (CAS 1038381-62-2). The 4-bromothiophene moiety provides a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and contributes to molecular recognition in biological systems. Predicted physicochemical properties include density 1.564±0.06 g/cm³ and boiling point 345.1±42.0 °C . This compound is primarily sourced as a research intermediate for pharmaceutical and agrochemical discovery programs.

Chirality Defined (R)-enantiomer for asymmetric synthesis
Protection Methyl ester enables orthogonal coupling strategies
Handle 4-Bromothiophene for cross-coupling diversification

Methyl (R)-3-Amino-3-(4-Bromothiophen-2-yl)Propanoate: Substitution Risks


Substituting Methyl (R)-3-amino-3-(4-bromothiophen-2-yl)propanoate with its racemate or (S)-enantiomer introduces uncontrolled stereochemical variables that can fundamentally alter biological target engagement, downstream synthetic diastereoselectivity, and crystallographic outcomes. In β-amino acid scaffolds, the spatial orientation of the amino group relative to the heteroaryl substituent determines hydrogen-bonding geometry in peptidomimetic backbones and chiral recognition by enzymes and transporters [1]. The 4-bromothiophene substitution pattern is also distinct from 5-bromo regioisomers, affecting electronic distribution and cross-coupling reactivity at the thiophene ring [1]. Generic substitution between the methyl ester and the corresponding free carboxylic acid (CAS 1270091-83-2) similarly alters lipophilicity, solubility, and prodrug suitability. These non-interchangeable properties demand precise specification during procurement to ensure experimental reproducibility.

Racemate or (S)-enantiomer Uncontrolled stereochemistry may alter target engagement and diastereoselectivity
5-Bromo regioisomer Different electronic environment may shift cross-coupling reactivity
Free acid form Carboxyl deprotection alters solubility and orthogonal protection strategy

Methyl (R)-3-Amino-3-(4-Bromothiophen-2-yl)Propanoate: Evidence vs. Structural Analogs


Enantiomeric Identity: (R)- vs. (S)-Configuration

Methyl (R)-3-amino-3-(4-bromothiophen-2-yl)propanoate (CAS 1213079-16-3) is the defined (βR)-enantiomer. The (βS)-enantiomer bears a distinct CAS registry number (1213676-86-8) and is sold as Methyl (S)-3-amino-3-(4-bromothiophen-2-yl)propanoate . Both enantiomers share identical molecular formula C₈H₁₀BrNO₂S and predicted density (1.564 g/cm³) and boiling point (345.1±42.0 °C) . However, their optical rotation values diverge, reflecting opposite absolute configuration. The racemic mixture (CAS 1038381-62-2) contains both enantiomers in equal proportion, making it unsuitable for enantioselective synthesis where stereochemical purity is required.

Enantiomeric Identity
Reported
(R) vs (S) · distinct CAS
Absolute configuration determines synthetic and biological outcomes
Commercial purity ~98%; ee typically unspecified
Chiral resolution Asymmetric synthesis Stereochemical SAR

Bromine Regioisomer: 4-Br vs. 5-Br Thiophene Reactivity

The target compound carries bromine at the 4-position of the thiophene ring (para to the ring sulfur). The 5-bromo regioisomer (Methyl (R)-3-amino-3-(5-bromothiophen-2-yl)propanoate) represents a different substitution pattern . The Renault et al. 1997 synthesis of halothienyl β-amino acids employed 4-bromothiophene-2-carboxaldehyde as starting material, yielding the 4-bromo-substituted β-amino acid framework [1]. In palladium-catalyzed cross-coupling reactions, the electronic environment at the 4-position versus the 5-position of the thiophene ring differs due to the proximity to the electron-withdrawing effect of the ring sulfur, which can alter oxidative addition rates with Pd(0) catalysts. The 4-bromo isomer also offers a distinct vector for downstream derivatization compared to the 5-bromo isomer, as documented for related bromothiophene building blocks [1].

Bromine Regioisomer
Class-level
4-Br vs 5-Br substitution
Regiochemistry affects Pd-coupling reactivity
Class-level reactivity inference; direct rate data absent
Regioselective cross-coupling Suzuki-Miyaura reaction Thiophene functionalization

Lipophilicity: 4-Bromo vs. Des-Bromo Analog Effects

The bromine atom at the 4-position of the thiophene ring significantly increases lipophilicity compared to the des-bromo analog. Methyl 3-amino-3-(thiophen-2-yl)propanoate (CAS 188812-40-0), the des-bromo comparator, has molecular formula C₈H₁₁NO₂S and molecular weight 185.24 g/mol . The target compound (C₈H₁₀BrNO₂S, MW 264.14) contains one additional bromine atom, which contributes approximately +0.5 to +0.9 logP units based on Hansch π constants for aromatic bromine substitution on heterocycles [1]. This lipophilicity difference impacts passive membrane permeability, plasma protein binding propensity, and organic/aqueous partition behavior in extraction and purification protocols.

Lipophilicity Impact
Data to verify
ΔlogP +0.5 to +0.9
Bromine enhances lipophilicity for property optimization
Hansch π prediction; no experimental logP
Lipophilicity logP prediction Physicochemical property optimization

Methyl Ester vs. Free Acid: Solubility & Utility

Methyl (R)-3-amino-3-(4-bromothiophen-2-yl)propanoate (MW 264.14) is the C-protected methyl ester form. The corresponding free acid, (3R)-3-amino-3-(4-bromothiophen-2-yl)propanoic acid (CAS 1270091-83-2, MW 250.12), lacks the methyl ester group and possesses a free carboxylic acid . The methyl ester increases organic solubility (predicted logP higher than free acid by ≈0.5–0.7 units due to methyl capping) and serves as a protected intermediate compatible with peptide coupling strategies that require orthogonal carboxyl protection . In solid-phase peptide synthesis, C-protected β-amino acids are essential for preventing undesired side reactions. The free acid is soluble in aqueous basic media, while the methyl ester partitions preferentially into organic solvents, directly impacting extraction and purification workflows.

Ester vs Free Acid
Class-level
Methyl ester vs free carboxylic acid
Protection state dictates solubility and coupling strategy
Class-level property inference
Prodrug design Solid-phase peptide synthesis C-protected amino acids

Purity Benchmarks: (R)-Enantiomer vs. Racemate Quality

Commercially available Methyl (R)-3-amino-3-(4-bromothiophen-2-yl)propanoate (CAS 1213079-16-3) is supplied at 98% purity by established vendors . The racemic mixture (CAS 1038381-62-2) is also available at comparable chemical purity , but racemic sourcing introduces an inherent 50% contamination of the undesired enantiomer, regardless of chemical purity specification. For the (R)-enantiomer, the enantiomeric excess (ee) is the critical quality parameter, though vendor ee specifications are not consistently published for this compound class. Users performing enantioselective synthesis must independently verify ee via chiral HPLC or optical rotation measurement, as batch-to-batch variability in enantiomeric purity has been observed for chiral β-amino acid esters from different suppliers.

Purity & Enantiomeric Excess
Data to verify
98% chemical purity; ee unspecified
Enantiomeric composition, not chemical purity, is critical
Vendor ee rarely reported; verify by chiral HPLC
Enantiomeric purity Quality control Procurement specification

PRMT8 Profiling: Limited Data vs. Structural Analogs

A structurally related compound bearing a substituted 4-bromothiophene scaffold has been evaluated for PRMT8 (Protein Arginine Methyltransferase 8) inhibitory activity in a [³H]-SAM displacement assay, yielding an IC₅₀ of 1.74×10³ nM [1]. This compound also showed activity against PRMT1 (IC₅₀ = 610 nM) in the same assay system [1]. However, specific biochemical profiling data for Methyl (R)-3-amino-3-(4-bromothiophen-2-yl)propanoate against PRMT8 or any other target is currently absent from public databases including BindingDB and ChEMBL. No head-to-head comparison of the (R)-enantiomer vs. (S)-enantiomer at any biological target was identified in the literature. This represents a significant data gap that limits direct activity-based differentiation.

PRMT8 Profiling
Data to verify
No direct data; analog IC₅₀ 1.74 µM
4-Bromothiophene scaffold precedented in PRMT chemotypes
Absence of target-compound data limits activity-based selection
PRMT8 inhibition Epigenetic targets Biochemical profiling

Methyl (R)-3-Amino-3-(4-Bromothiophen-2-yl)Propanoate: Application Scenarios


Enantioselective Peptidomimetic & Foldamer Synthesis

The (R)-configured β-amino acid methyl ester serves as a chiral building block for constructing β-peptide backbones with defined helical propensity. The methyl ester protection enables orthogonal coupling strategies in solution-phase and solid-phase peptide synthesis, where carboxyl deprotection can be performed selectively without affecting the bromothiophene moiety . The 4-bromothiophene side chain introduces a sterically demanding and electronically tunable residue that influences secondary structure stability in β-peptide foldamers, as demonstrated for related β-aryl-β-amino acids in the Renault et al. 1997 synthetic methodology [1]. Researchers requiring a non-proteinogenic, halogenated aromatic β-amino acid with defined (R)-stereochemistry should specify CAS 1213079-16-3 for this application.

Suzuki-Miyaura Cross-Coupling for Diversity Libraries

The 4-bromothiophene substituent provides a direct handle for palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids, enabling the generation of biaryl-thiophene libraries . The 4-position bromine on thiophene offers distinct reactivity compared to 2- or 5-bromo thiophenes, as the electronic environment at the 4-position is less influenced by the ring sulfur atom. This regiochemical feature is documented in the Renault et al. synthesis, where the 4-bromothiophene-2-carboxaldehyde starting material was elaborated via the Rodionov reaction to yield the β-amino acid scaffold [1]. Subsequent cross-coupling at the 4-position allows late-stage diversification without disturbing the β-amino acid stereocenter, provided the methyl ester remains intact during coupling conditions. Procurement of the 4-bromo regioisomer (CAS 1213079-16-3) rather than the 5-bromo variant is critical for this synthetic strategy.

Chiral HPLC Method Development & ee Determination

The (R)-enantiomer (CAS 1213079-16-3) serves as a reference standard for developing chiral chromatographic methods to determine enantiomeric purity of synthetic batches or to separate racemic mixtures. The (S)-enantiomer (CAS 1213676-86-8) and the racemate (CAS 1038381-62-2) are commercially available as comparators . Analytical laboratories establishing QC protocols for chiral β-amino acid intermediates in pharmaceutical development should co-procure both enantiomers and the racemate to validate separation conditions, linearity, and limit of detection for the undesired enantiomer. The bromine atom provides UV chromophore enhancement for detection at 254 nm, improving sensitivity compared to non-halogenated analogs.

Prodrug Design: Ester-to-Acid Conversion Exploration

The methyl ester form allows evaluation of ester prodrug strategies in medicinal chemistry programs. The methyl ester can be hydrolyzed to the corresponding free acid, (3R)-3-amino-3-(4-bromothiophen-2-yl)propanoic acid (CAS 1270091-83-2) [1], enabling comparative pharmacokinetic profiling of ester vs. acid forms. The predicted lipophilicity difference between the ester (higher logP) and acid (lower logP) positions this compound pair as a tool for studying the impact of carboxyl protection on membrane permeability and oral bioavailability. Researchers designing β-amino acid-based inhibitors where intracellular delivery is required should procure the methyl ester for initial SAR exploration, with the understanding that the free acid may be the active intracellular species.

Application
Selection Property
Validation Focus
β-Peptide foldamer construction
(R)-enantiomer identity
Stereochemical integrity and coupling fidelity
Thiophene cross-coupling diversification
4-Bromo substitution pattern
Regioselective Pd-coupling efficiency
Chiral chromatographic ee determination
Enantiomeric reference standard
Enantiomeric separation and detection sensitivity
Carboxyl protection strategy studies
Methyl ester protection
Ester/acid conversion and permeability context
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